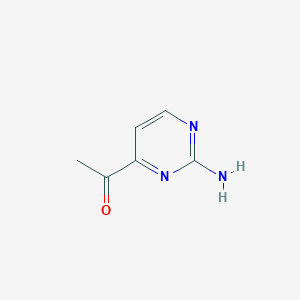

1-(2-Aminopyrimidin-4-yl)ethanone

Beschreibung

Contextualization within Pyrimidine (B1678525) Chemistry Research

Pyrimidine chemistry is a cornerstone of heterocyclic chemistry, owing to the prevalence of the pyrimidine scaffold in numerous biologically significant molecules. Within this broad area, 1-(2-Aminopyrimidin-4-yl)ethanone is recognized as a key starting material. iaea.orgijpsjournal.com Researchers utilize its reactive sites—the amino group and the acetyl group—to construct a variety of derivatives. For instance, the amino group can undergo reactions typical of primary amines, while the acetyl group's carbonyl and alpha-protons can participate in condensations and other carbon-carbon bond-forming reactions.

The synthesis of 2-aminopyrimidine (B69317) derivatives often involves the condensation of compounds like chalcones with guanidine (B92328). ajol.info Specifically, this compound belongs to a class of compounds that are instrumental in creating fused heterocyclic systems, such as imidazopyrimidines, triazolopyrimidines, and pyridopyrimidines, by leveraging the reactivity of its functional groups. mdpi.com

Significance of the Pyrimidine Scaffold in Advanced Chemical Studies

The pyrimidine nucleus is of immense significance in chemistry and biology, forming the structural backbone of nucleobases like cytosine, thymine, and uracil (B121893) in DNA and RNA. nih.govmdpi.com This inherent biological relevance has established the pyrimidine scaffold as a "privileged structure" in medicinal chemistry. nih.govbohrium.com Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.combohrium.comnih.gov

The versatility of the pyrimidine ring allows for structural modifications at multiple positions, which can significantly alter its biological activity. bohrium.com This adaptability makes it an attractive framework for the design of novel therapeutic agents. nih.govjclmm.com For example, pyrimidine derivatives have been successfully developed as protein kinase inhibitors for cancer therapy, highlighting the scaffold's importance in targeting key biological pathways. nih.govmdpi.comnih.gov The ability of the nitrogen atoms in the pyrimidine ring to act as hydrogen bond acceptors is crucial for its interaction with biological targets like enzymes and receptors. ijpsjournal.com

Scope and Research Objectives for this compound

The primary research objective for this compound is its application as a versatile intermediate in the synthesis of novel chemical entities with potential biological activity. iaea.org The presence of multiple reaction sites allows for the systematic structural modification and the generation of diverse molecular libraries.

A key research direction involves using this compound to synthesize new series of pyrimidine derivatives to be screened for various therapeutic activities. For example, it can serve as a precursor for creating complex heterocyclic systems designed to act as specific enzyme inhibitors. nih.govnih.gov Research has focused on synthesizing 2-aminopyrimidine derivatives as potent and selective inhibitors for targets like the Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in certain cancers. nih.gov Furthermore, the development of dual-target inhibitors, for instance, those targeting both BRD4 and PLK1, represents another advanced research avenue where aminopyrimidine scaffolds are employed. mdpi.comnih.gov The overarching goal is to explore the structure-activity relationships of the resulting compounds to design more effective and selective therapeutic agents. jclmm.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 106157-82-8 |

| Molecular Formula | C₆H₇N₃O |

| Molecular Weight | 137.14 g/mol |

| Physical Form | Solid |

| IUPAC Name | 1-(2-amino-4-pyrimidinyl)ethanone |

| InChI Key | XDKSEDDZHXZRKQ-UHFFFAOYSA-N |

Table generated from data available from commercial suppliers. sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-aminopyrimidin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-4(10)5-2-3-8-6(7)9-5/h2-3H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKSEDDZHXZRKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544317 | |

| Record name | 1-(2-Aminopyrimidin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106157-82-8 | |

| Record name | 1-(2-Aminopyrimidin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes for 1-(2-Aminopyrimidin-4-yl)ethanone

The synthesis of this compound and its derivatives is a focal point of contemporary organic chemistry, driven by their potential as intermediates in the development of pharmacologically active molecules. Researchers have explored a variety of synthetic strategies, each with its own set of advantages and challenges.

Multi-Step Synthesis Strategies

Multi-step synthesis provides a versatile and controlled approach to constructing the this compound scaffold. These strategies often involve the sequential introduction of functional groups and the formation of the pyrimidine (B1678525) ring. A notable example is the synthesis of pyrimidin-4-yl-ethanol and ethanone (B97240) derivatives, which can be achieved in 4-5 steps. nih.govkist.re.kr This approach allows for the careful construction of the target molecule, often starting from readily available precursors.

Continuous flow chemistry has also emerged as a powerful tool for multi-step synthesis, offering advantages in terms of process control, safety, and scalability. researchgate.netresearchgate.netrsc.org The development of integrated, continuous manufacturing processes for pharmaceuticals has highlighted the potential of these methods for producing complex molecules like aliskiren, which involves multiple synthetic transformations. mit.edu

Palladium-Catalyzed Coupling Reactions in Aminopyrimidine Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and the construction of aminopyrimidines is no exception. nobelprize.org These reactions, such as the Buchwald-Hartwig amination, provide a highly efficient and regioselective means of forming C-N bonds. thieme-connect.comnih.gov

The amination of halopyrimidines is a common strategy. For instance, the reaction of 2,4-dichloropyrimidines with amines under palladium catalysis can lead to the selective formation of C-4 aminated products. thieme-connect.com The choice of ligand is crucial for the success of these reactions, with phosphines like PPh3 and dppb proving effective. thieme-connect.com The development of new ligands and precatalysts continues to expand the scope and reliability of these methods. nih.gov The use of palladium catalysis has been successfully applied to the synthesis of various aminopyridine and aminopyrimidine derivatives, which are important structural motifs in many pharmaceuticals. acs.orgacs.org

Utilization of Specific Reagents and Catalysts in Pyrimidine Ring Formation

The formation of the pyrimidine ring itself can be achieved through various condensation reactions. The classic Biginelli reaction, which involves the one-pot condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea, remains a fundamental method for synthesizing dihydropyrimidinones. nih.govnih.gov However, this reaction often suffers from low yields and harsh conditions. nih.gov

To address these limitations, a wide array of catalysts have been developed to promote pyrimidine ring formation. These include Lewis acids such as zinc chloride (ZnCl2) and copper chloride (CuCl2), which have been shown to be effective in the synthesis of 4-aminopyrimidines. nih.govorganic-chemistry.org Other catalytic systems, including those based on copper and iron, have also been employed for the synthesis of substituted pyrimidines. organic-chemistry.orgmdpi.com The choice of catalyst can significantly influence the reaction's efficiency and selectivity.

The principal synthesis of pyrimidines often involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea, or guanidine (B92328) to produce 2-substituted pyrimidines, 2-pyrimidinones, and 2-aminopyrimidines, respectively. wikipedia.org

Ultrasound-Assisted Synthesis of Dihydropyrimidines

In recent years, ultrasound irradiation has gained prominence as a green and efficient energy source for organic synthesis. nih.govut.ac.ir This technique has been successfully applied to the synthesis of dihydropyrimidines, offering several advantages over conventional methods, including milder reaction conditions, shorter reaction times, and higher yields. nih.govshd.org.rsresearchgate.net

The ultrasound-assisted Biginelli reaction, for example, has been shown to be a highly effective method for preparing dihydropyrimidinones. nih.govnih.gov The use of catalysts such as samarium perchlorate (B79767) (Sm(ClO4)3) or holmium chloride in conjunction with ultrasound can further enhance the efficiency of the reaction. nih.govut.ac.ir This approach aligns with the principles of green chemistry by reducing energy consumption and the use of hazardous solvents. ut.ac.irshd.org.rs

Precursor Compounds and Intermediate Derivatization

The synthesis of this compound often relies on the preparation and subsequent modification of key precursor compounds and intermediates.

Role of Substituted Chalcones and Guanidine Hydrochloride in Pyrimidine Synthesis

A prominent method for synthesizing the pyrimidine core involves the cyclocondensation of substituted chalcones with guanidine hydrochloride. belnauka.byderpharmachemica.comjocpr.com Chalcones, which are α,β-unsaturated ketones, can be prepared through the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a substituted aldehyde. nih.gov For instance, 4-aminoacetophenone can be condensed with various aromatic and heteroaromatic aldehydes to yield chalcone (B49325) derivatives. nih.gov

These chalcones then undergo a cyclization reaction with guanidine hydrochloride in a basic alcoholic medium to afford 2,4,6-trisubstituted pyrimidines. nih.govaaru.edu.jo This reaction is a versatile method for creating a library of pyrimidine derivatives with diverse substituents. The use of guanidine hydrochloride is critical as it provides the necessary N-C-N fragment for the formation of the 2-aminopyrimidine (B69317) ring. The reaction typically proceeds under reflux conditions in the presence of a base like potassium hydroxide. derpharmachemica.comaaru.edu.jo

Table 1: Examples of Pyrimidine Synthesis from Chalcones and Guanidine Hydrochloride

| Starting Chalcone | Reagents | Product | Reference |

| 3-(4-substitutedphenyl)-1-(pyridine-4-yl) prop-2-en-1-one | Guanidine hydrochloride, KOH, alcohol | 4-(4-substitutedphenyl)-6-pyridin-4-yl-pyrimidin-2-ylamine | derpharmachemica.com |

| (E)-1-(7-hydroxy-2,2-dimethylchroman-6-yl)-3-(4-nitrophenyl)prop-2-en-1-one | Guanidine hydrochloride | 6-(6-(4-hydroxyphenyl)-[2-nitro] pyrimidin-4-yl)-2,2-dimethyl chroman-7-ol | jocpr.com |

| 1-adamantyl methyl ketone derived chalcone | Guanidine hydrochloride, KOH, ethanol | 2-amino pyrimidine derivative | aaru.edu.jo |

Derivatization of 1-(4-substituted aminophenyl)ethanones for Heterocyclic Systems

1-(4-Substituted aminophenyl)ethanones are versatile building blocks for the synthesis of a wide array of heterocyclic systems. researchgate.netdoaj.orgresearchgate.net These compounds possess both nucleophilic (amino group) and electrophilic (carbonyl group) centers, allowing for a rich and diverse reactivity profile. researchgate.net

The derivatization of these ethanones can lead to the formation of various heterocyclic rings. For example, condensation reactions with different reagents can yield pyridines, thiophenes, and other complex fused systems. researchgate.netresearchgate.net A review highlights the utility of these compounds as crucial intermediates for synthesizing these systems over the last decade. researchgate.net The derivatization of the amino group, for instance, can modulate the electronic properties of the molecule and influence subsequent cyclization reactions. The use of N-(4-aminophenyl)piperidine derivatization has been shown to significantly improve the detection and separation of organic acids, demonstrating the versatility of modifying the amino substituent. rowan.edu

Reformatsky Reaction in Fluorinated Pyrimidine Synthesis

The Reformatsky reaction is a valuable tool in organic synthesis for the formation of β-hydroxy esters from the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. organic-chemistry.org This reaction has been adapted for the synthesis of fluorinated compounds, which are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom. le.ac.ukmdpi.com

While direct application of the Reformatsky reaction to the synthesis of this compound itself is not prominently documented, the principles of this reaction are relevant to the synthesis of fluorinated pyrimidine precursors. nih.govresearchgate.net For instance, the synthesis of 5-fluorouracil, a key anticancer drug, initially involved the reaction of isothiourea salts with α-fluoro-β-ketoester enolates, a process conceptually similar to the Reformatsky reaction. mdpi.com More recent methods for synthesizing fluorinated pyrimidines involve using fluorinated building blocks in cyclocondensation reactions. nih.gov The development of asymmetric Reformatsky reactions using chiral ligands has also enabled the synthesis of chiral fluorinated molecules with high enantiomeric excess. le.ac.uk

Chemical Reactivity and Transformation Studies

The chemical reactivity of this compound is characterized by the interplay of the aminopyrimidine ring and the acetyl group. These functional groups allow for a variety of chemical transformations.

Oxidation Reactions of this compound

Information specifically detailing the oxidation reactions of this compound is not extensively available in the provided search results. However, general principles of organic chemistry suggest that the acetyl group could potentially be oxidized to a carboxylic acid or undergo other transformations under specific oxidizing conditions. The aminopyrimidine ring itself is generally stable to oxidation, but strong oxidizing agents could potentially lead to ring-opening or other degradative reactions.

Cyclization Reactions for Pyrimidine Derivatives

The acetyl group in this compound serves as a key handle for further cyclization reactions, leading to the formation of fused pyrimidine systems. These reactions are of great interest for the synthesis of novel heterocyclic compounds with potential biological activities.

One common strategy involves the reaction of the acetyl group with a binucleophilic reagent. For example, o-aminopyrimidine ketones are valuable synthons for constructing fused pyrimidines like pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. researchgate.net The reaction of this compound with suitable reagents can lead to the annulation of a new ring onto the pyrimidine core. For instance, cyclization reactions can be employed to stabilize imine-based covalent organic frameworks through formal [4+2] cycloadditions like the Povarov reaction. mdpi.com

Condensation Reactions in Pyrimidine Synthesis

Condensation reactions are fundamental to both the synthesis and derivatization of pyrimidines. The synthesis of this compound itself can involve condensation steps. For instance, the reaction of 2-acetylpyridine (B122185) with benzaldehydes can lead to condensation products. rsc.org

Furthermore, the amino group of 2-aminopyrimidines can participate in condensation reactions with various electrophiles. rsc.org For example, the reaction of 2-aminopyridine (B139424) with barbituric acid derivatives can result in unexpected condensation products. scielo.org.mx The acetyl group of this compound can also undergo condensation reactions, for example, with active methylene (B1212753) compounds, to extend the carbon chain or to form new heterocyclic rings.

Investigations into Tautomeric Forms and Stability

The structure of this compound features an amino group at the 2-position and an acetyl group at the 4-position of the pyrimidine ring. This arrangement allows for two principal types of tautomerism: amino-imino tautomerism involving the 2-amino group and the ring nitrogens, and keto-enol tautomerism involving the 4-acetyl group.

Amino-Imino Tautomerism:

The 2-aminopyrimidine moiety can exist in equilibrium between the amino form and two possible imino forms. In the amino form, the exocyclic nitrogen is an amino group, while in the imino forms, a proton has migrated from the exocyclic amino group to one of the ring nitrogen atoms (N1 or N3).

Keto-Enol Tautomerism:

The acetyl group at the 4-position can undergo tautomerization to its enol form. This involves the migration of a proton from the methyl group to the carbonyl oxygen, resulting in a hydroxyl group and a carbon-carbon double bond. This keto-enol tautomerism can occur in conjunction with the amino-imino tautomerism, leading to a variety of possible structures.

Relative Stability and Research Findings:

While specific experimental and computational studies on the tautomeric equilibrium of this compound are not extensively documented in publicly available literature, general principles derived from related structures provide valuable insights.

For simple carbonyl compounds, the keto form is generally more stable than the enol form. nih.govresearchgate.netlibretexts.orgmasterorganicchemistry.com However, factors such as conjugation, intramolecular hydrogen bonding, and aromaticity can significantly stabilize the enol form. researchgate.netlibretexts.orgmasterorganicchemistry.com In the case of this compound, the enol form could be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and a nitrogen atom in the pyrimidine ring.

Studies on related aminopyrimidine systems have shown that the amino form is typically predominant over the imino forms. nih.gov For instance, investigations into the tautomerism of 4-aminopyrimidine (B60600) have confirmed the greater stability of the amino tautomer. nih.gov However, the presence of substituents can shift this equilibrium.

Computational studies on analogous molecules, such as phenacylpyridines, have been used to determine the equilibrium constants for tautomerization in aqueous solutions. rsc.org These studies have shown that the relative stabilities of the different tautomers are highly dependent on the position of substitution and the electronic properties of the substituents. rsc.org For example, in 2-phenacylpyridine, the enamine tautomer is significantly more stable than in the 3- and 4-isomers. rsc.org

Possible Tautomeric Forms of this compound:

The potential tautomers of this compound are illustrated in the table below. These can be broadly categorized based on the amino/imino state of the 2-amino group and the keto/enol state of the 4-acetyl group.

| Tautomer Category | Specific Tautomer | Key Structural Features |

| Amino-Keto | This compound | 2-Amino group, 4-Acetyl group (keto form) |

| Amino-Enol | 1-(2-Amino-4-(1-hydroxyvinyl)pyrimidine) | 2-Amino group, 4-(1-Hydroxyvinyl) group (enol form) |

| Imino-Keto (N1-H) | 1-(2-(1H-Pyrimidin-2-ylideneamino)pyrimidin-4-yl)ethanone | 2-Imino group (proton on N1), 4-Acetyl group (keto form) |

| Imino-Enol (N1-H) | 1-(2-(1H-Pyrimidin-2-ylideneamino)-4-(1-hydroxyvinyl)pyrimidine) | 2-Imino group (proton on N1), 4-(1-Hydroxyvinyl) group (enol form) |

| Imino-Keto (N3-H) | 1-(2-(3H-Pyrimidin-2-ylideneamino)pyrimidin-4-yl)ethanone | 2-Imino group (proton on N3), 4-Acetyl group (keto form) |

| Imino-Enol (N3-H) | 1-(2-(3H-Pyrimidin-2-ylideneamino)-4-(1-hydroxyvinyl)pyrimidine) | 2-Imino group (proton on N3), 4-(1-Hydroxyvinyl) group (enol form) |

Interactive Data Table of Possible Tautomers The following table summarizes the key structural features of the potential tautomeric forms.

| Tautomer Name | 2-Position Group | 4-Position Group |

|---|---|---|

| Amino-Keto Form | Amino (-NH₂) | Acetyl (-C(O)CH₃) |

| Amino-Enol Form | Amino (-NH₂) | 1-Hydroxyvinyl (-C(OH)=CH₂) |

| N1-Imino-Keto Form | Imino (=NH, proton on N1) | Acetyl (-C(O)CH₃) |

| N1-Imino-Enol Form | Imino (=NH, proton on N1) | 1-Hydroxyvinyl (-C(OH)=CH₂) |

| N3-Imino-Keto Form | Imino (=NH, proton on N3) | Acetyl (-C(O)CH₃) |

The actual population of these tautomers in a given state (solid or in solution) would be determined by their relative thermodynamic stabilities. Detailed experimental data from techniques like NMR and UV-Vis spectroscopy, combined with high-level computational studies, would be necessary to quantify the tautomeric equilibrium and definitively establish the predominant forms of this compound.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within 1-(2-Aminopyrimidin-4-yl)ethanone.

Proton NMR (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H-NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected.

The protons of the methyl group (CH₃) of the ethanone (B97240) moiety would likely appear as a sharp singlet in the upfield region of the spectrum, typically around δ 2.0-2.5 ppm. The protons on the pyrimidine (B1678525) ring are expected to be in the more downfield region, generally between δ 6.0 and 9.0 ppm, due to the deshielding effect of the aromatic and electron-withdrawing nitrogen atoms. Specifically, the proton at position 6 of the pyrimidine ring would likely appear as a doublet, coupled to the proton at position 5. Similarly, the proton at position 5 would also be a doublet. The protons of the amino group (NH₂) often appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

For comparison, in the related compound 2-aminopyrimidine (B69317), the proton at position 5 (H-5) appears at δ 6.55 ppm, while the protons at positions 4 and 6 (H-4, H-6) are observed at δ 8.31 ppm. sapub.org The presence of the acetyl group at position 4 in this compound would be expected to influence these shifts.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound and Related Compounds

| Proton Type | Predicted Chemical Shift (ppm) for this compound | Reported Chemical Shift (ppm) in 2-Aminopyrimidine sapub.org | Reported Chemical Shift (ppm) in 1-(4-Aminopyridin-2-yl)ethanone |

| -CH₃ (acetyl) | ~2.5 | N/A | ~2.6 |

| Pyrimidine H-5 | ~7.0 | 6.55 | N/A |

| Pyrimidine H-6 | ~8.5 | 8.31 | N/A |

| -NH₂ | Variable (broad singlet) | ~6.7 (broad) | ~6.5 (broad) |

| Pyridine Ring Protons | N/A | N/A | 7.1-8.2 |

Note: Predicted values are estimations based on known spectroscopic data of similar structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C-NMR spectrum.

The carbonyl carbon (C=O) of the ethanone group is expected to be the most downfield signal, typically appearing in the range of δ 190-200 ppm. The methyl carbon (-CH₃) will be found in the most upfield region, usually around δ 25-30 ppm. The carbon atoms of the pyrimidine ring will resonate in the aromatic region, generally between δ 110 and 170 ppm. The carbon atom attached to the amino group (C-2) and the carbon bearing the acetyl group (C-4) will have distinct chemical shifts influenced by these substituents.

In related aminopyrimidine structures, the carbon atoms of the pyrimidine ring show characteristic shifts. For instance, in some aminopyrimidine derivatives, the carbon atoms can appear at approximately δ 110.3, 149.7, and 156.8 ppm. rsc.org

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| C=O (carbonyl) | ~197 |

| -CH₃ (acetyl) | ~26 |

| Pyrimidine C-2 | ~163 |

| Pyrimidine C-4 | ~158 |

| Pyrimidine C-5 | ~115 |

| Pyrimidine C-6 | ~150 |

Note: Predicted values are estimations based on known spectroscopic data of similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

A strong, sharp absorption band is anticipated in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. The N-H stretching vibrations of the primary amine (NH₂) are expected to appear as two distinct bands in the range of 3300-3500 cm⁻¹. The C-N stretching vibrations of the pyrimidine ring would likely be observed in the 1250-1350 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyrimidine ring should appear in the 1400-1600 cm⁻¹ region.

For comparison, the IR spectrum of 1-(2-pyridinyl)-ethanone shows a strong carbonyl peak around 1700 cm⁻¹. researchgate.net

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (amine) | 3300-3500 | Stretching (two bands) |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C=O (ketone) | 1680-1700 | Stretching |

| C=N, C=C (aromatic ring) | 1400-1600 | Stretching |

| C-N | 1250-1350 | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (molecular weight: 137.14 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 137.

The fragmentation of this compound under electron ionization (EI) would likely involve characteristic losses. A common fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group (alpha-cleavage). This could result in the loss of a methyl radical (•CH₃, mass = 15) to give a fragment at m/z 122, or the loss of an acetyl radical (•COCH₃, mass = 43) to give a fragment at m/z 94. The pyrimidine ring itself can also undergo characteristic fragmentation. The fragmentation patterns of related pyrimidinethiones have been studied, revealing complex pathways involving the cleavage of side chains and the pyrimidine ring itself. sapub.org

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Fragment Lost |

| 137 | [C₆H₇N₃O]⁺ | Molecular Ion (M⁺) |

| 122 | [M - CH₃]⁺ | •CH₃ |

| 94 | [M - COCH₃]⁺ | •COCH₃ |

X-ray Crystallography for Solid-State Structure Determination

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Energetics and Mechanisms

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. For 1-(2-Aminopyrimidin-4-yl)ethanone, DFT calculations are instrumental in elucidating the energetics and mechanisms of chemical reactions. For instance, in the synthesis of pyrimidine (B1678525) derivatives, DFT can model the reaction pathway, identifying transition states and intermediates. researchgate.net This allows for the calculation of activation energies and reaction enthalpies, providing a detailed understanding of the reaction's feasibility and kinetics.

A typical DFT study on a reaction involving this compound would involve mapping the potential energy surface. This would reveal the lowest energy path from reactants to products, helping to rationalize reaction outcomes and optimize conditions for synthesizing new derivatives. researchgate.net Such calculations can predict whether a reaction proceeds via a concerted or stepwise mechanism, offering insights that are often difficult to obtain through experimental means alone.

In Silico ADMET Profiling and Pharmacokinetic Predictions

Before a compound can be considered for therapeutic use, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET profiling uses computational models to predict these properties, saving significant time and resources in the early stages of drug discovery. nih.goviapchem.orgresearchgate.net

For this compound, various ADMET parameters can be predicted based on its structure. These predictions are derived from large datasets of known compounds and quantitative structure-activity relationship (QSAR) models. While specific experimental data for this compound is not widely published, predictive models can offer valuable preliminary assessments. researchgate.net

Table 1: Predicted Physicochemical and ADMET Properties of this compound This table presents data generated from widely used predictive in silico models and is intended for illustrative purposes.

| Property Category | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Physicochemical | Molecular Weight | 137.14 g/mol | Compliant with drug-likeness rules (e.g., Lipinski's Rule of 5) |

| logP (Lipophilicity) | 0.5 - 1.0 | Indicates good aqueous solubility and moderate membrane permeability | |

| H-Bond Donors | 1 (amino group) | Contributes to interactions with biological targets | |

| H-Bond Acceptors | 3 (pyrimidine N, carbonyl O) | Contributes to interactions with biological targets | |

| Absorption | Caco-2 Permeability | Moderate to High | Suggests good potential for oral absorption |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut | |

| Metabolism | CYP450 2D6 Inhibitor | Unlikely | Low risk of drug-drug interactions via this major enzyme |

| CYP450 3A4 Inhibitor | Unlikely | Low risk of drug-drug interactions via this major enzyme | |

| Toxicity | hERG Inhibition | Unlikely | Low risk of cardiotoxicity |

These predictions suggest that this compound possesses a generally favorable "drug-like" profile, although some potential liabilities like mutagenicity would require experimental validation.

Molecular Docking Simulations and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). youtube.com This method is crucial for understanding how a compound might interact with a biological target to exert a therapeutic effect. The 2-aminopyrimidine (B69317) scaffold is a "privileged structure" known to bind to various protein classes, particularly protein kinases. tandfonline.comresearchgate.net

In a molecular docking study, the 3D structure of this compound would be placed into the binding site of a target protein, such as Epidermal Growth Factor Receptor (EGFR) or Bromodomain-containing protein 4 (BRD4). tandfonline.commdpi.com The simulation would then calculate the most stable binding poses and estimate the binding affinity.

Key interactions expected for this compound would include:

Hydrogen Bonds: The amino group and the nitrogen atoms in the pyrimidine ring are classic hydrogen bond donors and acceptors, often forming critical interactions with the protein's "hinge" region in kinase binding sites. nih.gov

Hydrophobic Interactions: The pyrimidine ring and the methyl group can engage in favorable hydrophobic interactions within the binding pocket.

Pi-Stacking: The aromatic pyrimidine ring can form pi-pi stacking interactions with aromatic residues like Phenylalanine or Tyrosine in the receptor. tandfonline.com

These simulations can guide the rational design of more potent and selective derivatives by identifying which modifications to the structure would enhance binding. mdpi.comnih.gov

Conformational Analysis and Tautomer Stability Prediction

Molecules are not static; they exist as an ensemble of different shapes or conformations. Conformational analysis of this compound would explore the rotation around its single bonds to identify the most stable, low-energy conformations. nih.gov Furthermore, the compound can exist in several tautomeric forms due to the migration of a proton.

The primary tautomeric equilibria to consider are:

Amino-Imino Tautomerism: The 2-aminopyrimidine ring can exist in the amino form or the imino form.

Keto-Enol Tautomerism: The acetyl group can exist in the keto form (C=O) or the enol form (C=C-OH).

Computational methods like DFT can accurately calculate the relative energies of these different tautomers in the gas phase and in various solvents. For aminopyrimidines, the amino tautomer is generally favored due to the aromatic stabilization of the ring. Similarly, for simple ketones, the keto form is typically more stable than the enol.

Table 2: Predicted Relative Stability of this compound Tautomers Relative energy (ΔE) calculated using DFT, indicating stability relative to the most stable form.

| Tautomer Form | Structure | Predicted Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|

| Amino-Keto | The canonical structure | 0.00 | Most Stable |

| Imino-Keto | Proton on ring nitrogen | > 5.0 | Less Stable |

These theoretical calculations strongly predict that the amino-keto form is the predominant species under physiological conditions, which is critical information for understanding its interactions with biological targets.

Data Mining and Computational Analysis for Compound Promiscuity

Compound promiscuity refers to the ability of a single molecule to bind to multiple biological targets. nih.govacs.org While sometimes beneficial (polypharmacology), it can also lead to off-target side effects. Computational analysis can predict the likelihood of a compound being promiscuous. nih.govconnectedpapers.com

For this compound, this analysis would involve:

Similarity Searching: Comparing its structure against large databases of compounds with known activities. If it is highly similar to known promiscuous compounds, it may share this property.

Machine Learning Models: Using models trained on the structural features of promiscuous and non-promiscuous compounds to classify this compound.

Target Prediction: Employing software that predicts potential biological targets based on ligand chemistry. A high number of predicted high-affinity targets could indicate promiscuity.

Studies on related scaffolds suggest that while the 2-aminopyrimidine core is present in many specific inhibitors, it can also be a feature in multi-targeted agents. researchgate.net Therefore, a computational promiscuity assessment would be essential to forecast the selectivity profile of this compound and its derivatives.

Biological Activity and Pharmacological Research

Antimicrobial and Antibacterial Efficacy Investigations

Derivatives of 2-aminopyrimidine (B69317) have demonstrated notable antimicrobial properties, with studies focusing on their efficacy against a variety of bacterial and fungal pathogens. ijpsjournal.com The core structure of 1-(2-Aminopyrimidin-4-yl)ethanone is a key component in these derivatives, suggesting its potential contribution to the observed antimicrobial effects.

In Vitro Screening against Bacterial Strains

In vitro studies have been conducted to determine the minimum inhibitory concentration (MIC) of various aminopyrimidine derivatives against both Gram-positive and Gram-negative bacteria. nih.govhakon-art.com These screenings are crucial for identifying the spectrum of activity and potency of these compounds. For instance, a study on newly synthesized pyrimidine (B1678525) derivatives demonstrated significant activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. nih.govtandfonline.comresearchgate.net

| Compound/Derivative Class | Bacterial Strain | Noteworthy Activity |

| 2-Aminopyrimidine Derivatives | S. aureus (Gram-positive) | Significant antibacterial efficacy. researchgate.net |

| 2-Aminopyrimidine Derivatives | B. subtilis (Gram-positive) | Significant antibacterial efficacy. researchgate.net |

| 2-Aminopyrimidine Derivatives | E. coli (Gram-negative) | Significant antibacterial efficacy. researchgate.net |

| Pyrazolo[1,5-a]pyrimidine Derivatives | Staphylococcus aureus | Active as antibacterial agents. nih.gov |

| Pyrazolo[1,5-a]pyrimidine Derivatives | Bacillus subtilis | Active as antibacterial agents. nih.gov |

| Pyrazolo[1,5-a]pyrimidine Derivatives | Escherichia coli | Active as antibacterial agents. nih.gov |

| Carbazole substituted aminopyrimidines | Various bacterial strains | Good activity against selected strains. nih.govtandfonline.com |

| Thienopyrimidine derivatives | Various pathogenic bacteria | Assessed for antimicrobial activity. |

It is important to note that while these studies focus on derivatives, the 2-aminopyrimidine core of this compound is a common structural feature.

Mechanism of Antibacterial Activity

The precise mechanism of antibacterial action for this compound is not yet fully elucidated. However, based on the known mechanisms of other antimicrobial agents, several possibilities can be considered. Many antibacterial drugs function by interfering with essential cellular processes in bacteria. These can include:

Inhibition of Cell Wall Synthesis: Some antibiotics disrupt the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis. youtube.com

Inhibition of Protein Synthesis: Targeting bacterial ribosomes to halt protein production is another common mechanism.

Inhibition of Nucleic Acid Synthesis: Interference with DNA replication or RNA transcription can prevent bacterial growth and proliferation.

Disruption of Metabolic Pathways: Some agents block essential metabolic pathways, such as folic acid synthesis. youtube.com

Alteration of Cell Membrane Function: Damage to the cell membrane can lead to leakage of cellular contents and cell death. nih.gov

Further research is needed to determine the specific molecular targets and pathways affected by this compound and its derivatives.

Kinase Inhibition Studies

Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. Consequently, kinase inhibitors are a major focus of drug discovery. The aminopyrimidine scaffold is a known "privileged structure" in kinase inhibitor design, and derivatives of this compound have been investigated for their potential in this area.

ROS1 Kinase Inhibition

ROS1 is a receptor tyrosine kinase, and its fusion proteins are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC). Research into novel inhibitors for ROS1 is ongoing, particularly for mutants that confer resistance to existing therapies. nih.govnih.gov Studies on 2-aminopyridine (B139424) derivatives, which are structurally similar to 2-aminopyrimidines, have shown promise as dual inhibitors of ROS1 and ALK (anaplastic lymphoma kinase), another important cancer target. nih.govnih.govtandfonline.com While direct studies on this compound are limited, the activity of these related compounds suggests that the aminopyrimidine core could be a valuable pharmacophore for developing ROS1 inhibitors.

Dual BRD4 and PLK1 Inhibition

Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) are two key regulators of cell cycle progression and gene transcription, making them attractive targets for cancer therapy. The simultaneous inhibition of both BRD4 and PLK1 by a single molecule is a promising strategy to enhance anti-cancer effects. mdpi.com

Recent research has identified aminopyrimidine-based compounds as potent dual inhibitors of BRD4 and PLK1. mdpi.comnih.gov For instance, certain aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones have demonstrated significant inhibitory activity against both enzymes, with IC50 values in the nanomolar range. mdpi.comnih.gov These findings highlight the potential of the aminopyrimidine scaffold, as found in this compound, for the development of dual-target inhibitors.

Investigations of Specific Enzyme Interactions, e.g., Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is therefore a valid therapeutic strategy for treating infections caused by these bacteria.

A novel series of carbazole-substituted aminopyrimidine derivatives have been synthesized and evaluated for their in vitro urease inhibitory activity. nih.govtandfonline.com Several of these compounds showed good to potent inhibition of urease. nih.govtandfonline.com This research demonstrates that the aminopyrimidine scaffold can be effectively utilized to design urease inhibitors. nih.gov

| Compound Class | Enzyme Target | Key Findings |

| Carbazole substituted aminopyrimidines | Urease | Several derivatives showed potent inhibitory activity. nih.govtandfonline.com |

The exploration of this compound and its derivatives as inhibitors of other specific enzymes remains an active area of research.

Cellular and Molecular Pharmacology

The pharmacological profile of aminopyrimidine derivatives has been extensively studied to understand their effects at the cellular and molecular level. These investigations are crucial for elucidating the mechanisms that underpin their biological activities.

Cytotoxicity Assays in Cancer Cell Lines

The preliminary assessment of the anticancer potential of this compound derivatives often begins with cytotoxicity screening against various human cancer cell lines. nih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is a widely utilized method for this purpose, providing a measure of a compound's ability to inhibit cell proliferation. nih.gov

Research has shown that novel aminopyrimidine-2,4-diones and related pteridines exhibit a range of cytotoxic activity against different cancer cell lines. nih.gov For instance, in one study, the MDA-MB-231 breast cancer cell line was found to be the most sensitive to the synthesized compounds, followed by the HT-29 colorectal adenocarcinoma cells. nih.gov The U-937 renal cancer cells were the least sensitive in this particular study. nih.gov

Similarly, a series of 2-amino-4-aryl-pyrimidine derivatives of ursolic acid demonstrated potent cytotoxic activities when tested against a panel of four cancer cell lines: MCF-7 (breast), HeLa (cervical), HepG2 (liver), and A549 (lung). rsc.org Notably, some of these derivatives showed high efficacy against MCF-7 and HeLa cells, with significantly lower cytotoxicity observed in the normal human hepatocyte cell line (LO2), suggesting a degree of selectivity for cancer cells. rsc.org

Table 1: Cytotoxicity of Selected Aminopyrimidine Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-Amino-4-aryl-pyrimidine derivative (7b) | MCF-7 (Breast) | 0.48 ± 0.11 | rsc.org |

| 2-Amino-4-aryl-pyrimidine derivative (7b) | HeLa (Cervical) | 0.74 ± 0.13 | rsc.org |

| Aminopyrimidine-2,4-dione (Compound 4) | BRD4 Inhibition | 0.029 | nih.govmdpi.com |

| Aminopyrimidine-2,4-dione (Compound 7) | PLK1 Inhibition | 0.02 | mdpi.com |

| Pyrido[2,3-d]pyrimidine (Compound 38) | MCF-7 (Breast) | 1.69 | ekb.eg |

| Pyrido[2,3-d]pyrimidine (Compound 38) | MDA-MB-231 (Breast) | 4.81 | ekb.eg |

| Pyrido[2,3-d]pyrimidine (Compound 38) | BT474 (Breast) | 4.08 | ekb.eg |

Apoptosis Induction and Cell Cycle Analysis

Beyond general cytotoxicity, studies delve into the specific mechanisms of cell death induced by these compounds. A key mechanism is apoptosis, or programmed cell death, which is a desirable outcome in cancer therapy. nih.gov Flow cytometry is a common technique used to analyze the cell cycle and quantify the percentage of apoptotic cells. nih.govnih.gov

Derivatives of the 2-aminopyrimidine scaffold have been shown to effectively induce apoptosis in cancer cells. For example, a potent derivative, compound 7 from a series of novel aminopyrimidines, was found to trigger apoptosis and cause cell cycle arrest at the G2/M phase, which is a critical checkpoint for cell division. mdpi.com This mirrors the action of known dual BRD4 and PLK1 inhibitors. mdpi.com

Further mechanistic studies on other 2-amino-4-aryl-pyrimidine derivatives revealed that they can induce apoptosis through the mitochondrial pathway. rsc.org This involves an increase in the generation of intracellular reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential (MMP), which are hallmark events of intrinsic apoptosis. rsc.org Analysis of the cell cycle in cells treated with these compounds showed an arrest at the S phase, indicating interference with DNA replication. rsc.org

Gene Expression Modulation (e.g., BAX, caspase-3, Bcl-2)

To understand the molecular drivers of apoptosis, researchers investigate changes in the expression of key regulatory genes. The Bcl-2 family of proteins, which includes the pro-apoptotic Bax and the anti-apoptotic Bcl-2, plays a crucial role in regulating the mitochondrial apoptotic pathway. nih.govmedchemexpress.com The ratio of Bax to Bcl-2 is often a determinant of whether a cell will undergo apoptosis. nih.gov Caspases, such as caspase-3, are effector proteins that, once activated, execute the final stages of apoptosis. nih.govnih.gov

Studies on aminopyrimidine derivatives have demonstrated their ability to modulate these critical genes. One active compound was shown to upregulate the expression of the pro-apoptotic markers BAX and caspase-3, while simultaneously downregulating the anti-apoptotic Bcl-2 gene. mdpi.com This shift in the balance of gene expression creates a cellular environment that favors programmed cell death. nih.govnih.gov Western blot analyses have confirmed these findings at the protein level, showing an increased expression of Bax and a decreased expression of Bcl-2, coupled with the activation of the caspase cascade, in response to treatment with potent 2-amino-4-aryl-pyrimidine derivatives. rsc.org

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. rsc.orgnih.gov For this compound derivatives, SAR studies have been instrumental in optimizing their anticancer potency.

Analysis of a series of 5-aryl ethylidene aminopyrimidine-2,4-diones revealed that the nature of the substituent on the aryl ring significantly influences cytotoxicity. nih.gov Compounds featuring an unsubstituted phenyl group or an electron-donating methoxy (B1213986) group (OCH₃) generally exhibited higher cytotoxic activity. nih.gov Conversely, the introduction of an electron-withdrawing nitro group (NO₂) on the aryl moiety led to a decrease in cytotoxic potency, particularly against renal cancer cells. nih.gov

In another series of 2-aminopyrimidine derivatives, SAR analysis indicated that modifications at various positions on the pyrimidine ring could enhance or diminish their inhibitory effects on enzymes like β-glucuronidase. mdpi.comnih.gov These studies underscore the importance of specific structural features for potent biological activity and guide the rational design of new, more effective therapeutic agents. rsc.org

Exploration of Potential Therapeutic Applications in Medicinal Chemistry

The versatile 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents. researchgate.net Its derivatives have been explored for numerous applications, with a significant focus on oncology. ekb.eg

The demonstrated ability of these compounds to induce apoptosis and inhibit cell proliferation in various cancer cell lines makes them attractive candidates for development as anticancer drugs. rsc.org Some derivatives have shown potent inhibitory activity against specific molecular targets, such as kinases, which are often dysregulated in cancer. nih.govekb.eg For instance, research has identified novel aminopyrimidine derivatives as potent dual inhibitors of BRD4 and PLK1, two proteins that are important therapeutic targets in cancer. nih.govmdpi.com

Furthermore, mechanistic studies have revealed that some 2-amino-4-aryl-pyrimidine derivatives can concurrently suppress critical cell signaling pathways, including the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways. rsc.org The ability to hit multiple targets or pathways offers a promising strategy for developing more effective anticancer agents. rsc.org Beyond cancer, the pyrimidine scaffold is a component in drugs with anti-inflammatory, antibacterial, and antiviral properties, highlighting the broad therapeutic potential of this chemical class. researchgate.netnih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

The synthesis of 1-(2-Aminopyrimidin-4-yl)ethanone and its derivatives presents a foundational area for future research. While general methods for creating aminopyrimidine structures are established, the development of novel, efficient, and stereoselective synthetic routes tailored to this specific molecule could unlock new research possibilities.

Future investigations could focus on:

Greener Synthetic Approaches: Exploring solvent-free reactions or the use of environmentally benign catalysts to produce this compound, aligning with the principles of sustainable chemistry. For instance, methods like the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine (B128534) under solvent-free conditions have been successful for other aminopyrimidine derivatives and could be adapted. nih.govresearchgate.net

Catalyst-Free Methods: Developing synthesis protocols that eliminate the need for a catalyst, which can simplify purification processes and reduce costs. nih.gov

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the desired product in a single step. This approach is known for its efficiency and has been successfully used for other aminopyrimidine derivatives. researchgate.net

Flow Chemistry: Utilizing continuous flow reactors for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability.

A review of existing literature on the synthesis of related compounds, such as o-aminopyrimidine aldehydes and ketones, suggests that these molecules are valuable precursors for constructing fused pyrimidine (B1678525) systems. researchgate.net This indicates that this compound could serve as a key building block for more complex heterocyclic structures with potential biological activities.

Advanced Pharmacological Profiling and In Vivo Studies

The 2-aminopyrimidine (B69317) scaffold is a well-known pharmacophore present in numerous clinically approved drugs, particularly kinase inhibitors. nih.govgsconlinepress.com This strongly suggests that this compound and its derivatives warrant comprehensive pharmacological evaluation.

Future research in this area should include:

Broad-Spectrum Kinase Inhibition Screening: Testing the compound against a wide panel of protein kinases to identify potential targets. nih.gov Many aminopyrimidine derivatives have shown potent inhibitory activity against kinases like FLT3, suggesting a promising avenue for investigation. nih.gov

Anticancer Activity Evaluation: Given the prevalence of the aminopyrimidine core in anticancer drugs, assessing the cytotoxic effects of this compound against various cancer cell lines is a logical step. gsconlinepress.comnih.gov

Antimicrobial and Anti-inflammatory Screening: The pyrimidine nucleus is also associated with antimicrobial and anti-inflammatory properties, making these areas ripe for investigation. gsconlinepress.comnovapublishers.com

In Vivo Efficacy and Pharmacokinetics: Following promising in vitro results, conducting in vivo studies in animal models is crucial to evaluate the compound's efficacy, safety, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

Table 1: Potential Pharmacological Screening Targets for this compound

| Target Class | Specific Examples | Rationale |

|---|---|---|

| Protein Kinases | FLT3, EGFR, VEGFR, c-Met | The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors. |

| Cancer Cell Lines | Leukemia, Lung, Breast, Colon | The pyrimidine core is present in numerous approved anticancer drugs. |

| Microbial Pathogens | Bacteria, Fungi | Pyrimidine derivatives have demonstrated broad-spectrum antimicrobial activity. |

| Inflammatory Mediators | COX, LOX, Cytokines | The pyrimidine nucleus is associated with anti-inflammatory properties. |

Mechanistic Studies of Biological Interactions

Should this compound exhibit significant biological activity, the next critical step would be to elucidate its mechanism of action. Understanding how this molecule interacts with its biological targets at a molecular level is fundamental for its further development.

Key research avenues include:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific protein(s) that the compound binds to.

Enzyme Kinetics and Inhibition Studies: If the target is an enzyme, detailed kinetic studies can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive).

X-ray Crystallography and NMR Spectroscopy: These techniques can provide high-resolution structural information about the binding mode of the compound to its target protein, revealing key interactions.

Computational Modeling and Molecular Docking: In silico studies can predict and rationalize the binding interactions between this compound and its potential targets, guiding further optimization. nih.govresearchgate.netnih.gov For example, docking studies on other aminopyrimidine inhibitors have highlighted the importance of hydrogen bonding and hydrophobic interactions within the active site of target proteins. nih.gov

Rational Drug Design and Optimization of Derivatives

Based on the findings from pharmacological profiling and mechanistic studies, a rational drug design approach can be employed to create derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties.

Strategies for optimization could involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule, such as the acetyl group and the pyrimidine ring, to understand how these changes affect its biological activity. researchgate.net

Bioisosteric Replacement: Replacing the acetyl group with other functional groups that have similar physicochemical properties to enhance activity or reduce off-target effects.

Fragment-Based Drug Discovery: Using the 2-aminopyrimidine core as a starting fragment and building upon it to design novel inhibitors.

Dual-Target Inhibitor Design: Engineering derivatives that can simultaneously inhibit two or more targets, which can be an effective strategy for complex diseases like cancer. nih.gov

Table 2: Potential Modifications for Derivative Synthesis

| Position of Modification | Type of Modification | Potential Outcome |

|---|---|---|

| Acetyl Group (C4) | Reduction to alcohol, conversion to oxime or hydrazone, replacement with other functional groups | Altered binding affinity, improved selectivity, modified pharmacokinetic properties. |

| Amino Group (C2) | Alkylation, arylation, acylation | Enhanced potency, exploration of new binding pockets. |

| Pyrimidine Ring (C5, C6) | Introduction of various substituents | Improved drug-like properties, modulation of electronic and steric features. |

Applications in Materials Science or other Non-Biological Fields

The utility of pyrimidine derivatives is not limited to the biological realm. These compounds have also found applications in materials science, opening up another exciting avenue for future research on this compound. researchgate.net

Potential non-biological applications to be explored include:

Organic Light-Emitting Diodes (OLEDs): Some pyrimidine derivatives possess interesting electroluminescent properties that could be harnessed for the development of new materials for OLEDs. researchgate.net

Fluorescent Sensors: The pyrimidine scaffold has been used in the design of fluorescent detectors for metal ions, suggesting that this compound could be functionalized to create novel chemical sensors. researchgate.net

Corrosion Inhibitors: The nitrogen atoms in the pyrimidine ring can coordinate with metal surfaces, making pyrimidine derivatives potential candidates for corrosion inhibitors.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the aminopyrimidine moiety to act as a ligand for metal ions could be exploited in the synthesis of novel coordination polymers or MOFs with interesting structural and functional properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-aminopyrimidin-4-yl)ethanone, and how can reaction conditions be optimized for high yields?

- Methodological Answer : The synthesis typically involves coupling reactions between pyrimidine precursors and acetylating agents. For example, derivatives like 1-(2-amino-5-methoxyphenyl)ethanone are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling, followed by deprotection steps . Optimization includes adjusting solvent polarity (e.g., acetonitrile vs. toluene), temperature (80–120°C), and catalyst loading. Yield improvements (≥70%) are achieved by using anhydrous solvents and inert atmospheres to prevent side reactions .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid) to detect impurities (<1%).

- Structural Confirmation :

- NMR : NMR in DMSO-d6 should show peaks for the aminopyrimidine proton (δ 8.2–8.5 ppm) and acetyl group (δ 2.5–2.7 ppm). NMR confirms the carbonyl carbon at ~200 ppm .

- Mass Spectrometry : ESI-MS ([M+H]) matches the molecular weight (e.g., 151.18 g/mol) .

Q. What solubility challenges arise with this compound, and how are they addressed in experimental design?

- Methodological Answer : The compound exhibits limited aqueous solubility (<3 mM in Tris-HCl buffer, pH 8.0) due to its hydrophobic pyrimidine core . Strategies include:

- Using co-solvents like DMSO (≤10% v/v) for biological assays.

- Derivatization with polar groups (e.g., hydroxyl or carboxyl) to enhance solubility for enzymatic studies .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXTL or similar software is critical. For example, crystallographic data for analogous compounds (e.g., 1-(3,5-bis(trifluoromethyl)pyrrolo[2,3-d]pyrimidin-4-yl)ethanone) reveal bond angles and torsional strain in the pyrimidine-acetyl moiety. Refinement protocols in SHELXL account for twinning or high thermal motion in the acetyl group .

Q. What contradictions exist in reported biological activities of this compound, and how can they be analyzed?

- Methodological Answer : Discrepancies in antimicrobial IC50 values (e.g., 10–50 µM in Gram-positive vs. Gram-negative bacteria) may arise from:

- Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion).

- Membrane Permeability : Use logP calculations (predicted ~1.5) to correlate lipophilicity with activity .

- Metabolic Stability : LC-MS/MS tracks degradation in liver microsomes to identify labile functional groups .

Q. How does this compound interact with enzymatic targets like deaminases, and what computational tools validate these interactions?

- Methodological Answer : In URA3 or Vcz deaminase assays, the compound acts as a competitive inhibitor (Ki ~5–10 µM). Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to the enzyme’s active site, highlighting hydrogen bonds between the amino group and Asp126/His189 residues .

Q. What strategies mitigate thermal decomposition during high-temperature reactions involving this compound?

- Methodological Answer :

- Stabilizers : Add radical scavengers (e.g., BHT) during reflux in toluene or DMF.

- Microwave Synthesis : Shorten reaction times (5–10 min vs. 6 h) to reduce degradation .

- In Situ Monitoring : Use FTIR to detect acetyl group oxidation (C=O peak shift from 1680 to 1720 cm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.